methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Description
This compound is a synthetic intermediate or derivative of statin-like molecules, characterized by a pyridine core substituted with a 4-fluorophenyl group, two isopropyl groups, and a tert-butyl(dimethyl)silyl (TBDMS)-protected hydroxymethyl moiety. The hept-6-enoate chain features (3R,5S)-dihydroxy groups, a structural hallmark of HMG-CoA reductase inhibitors (statins) that mimic the substrate of the enzyme . The TBDMS group is a protective moiety commonly employed in organic synthesis to stabilize hydroxyl groups during multi-step reactions, as observed in related compounds (e.g., ). The methyl ester at the terminal carboxylate likely enhances lipophilicity, facilitating membrane permeability or synthetic handling .
Properties
IUPAC Name |
methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48FNO5Si/c1-20(2)30-26(16-15-24(35)17-25(36)18-28(37)38-8)29(22-11-13-23(33)14-12-22)27(31(34-30)21(3)4)19-39-40(9,10)32(5,6)7/h11-16,20-21,24-25,35-36H,17-19H2,1-10H3/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJUVVBQCXVFLK-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48FNO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Fluorophenyl)-2,6-diisopropylpyridine-5-carbaldehyde
The pyridine core is constructed via a modified Kröhnke pyridine synthesis. A mixture of 4-fluorophenylacetaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in acetic acid undergoes cyclization with 2,4-pentanedione (1.2 eq) at 120°C for 8 hours, yielding 4-(4-fluorophenyl)-2,6-dimethylpyridine. Isopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride (2.5 eq) and AlCl₃ (1.2 eq) in dichloroethane at 60°C, achieving 85% yield after silica gel purification (hexane/ethyl acetate 9:1).
Formylation at position 5 is accomplished using hexamethylenetetramine (HMTA) in trifluoroacetic acid at 0°C→25°C over 12 hours, providing the 5-carbaldehyde intermediate (78% yield).
Installation of TBDMS-Protected Hydroxymethyl Group
The aldehyde is reduced to the primary alcohol using NaBH₄ (1.5 eq) in methanol at 0°C (92% yield). Subsequent silylation employs tert-butyldimethylsilyl chloride (1.1 eq) and imidazole (2.0 eq) in anhydrous DMF at 25°C for 6 hours, affording the TBDMS-protected hydroxymethyl derivative in 94% yield. Critical parameters:
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Moisture Control : Reaction vessel flame-dried under Argon.
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Workup : Quenched with saturated NH₄Cl, extracted with EtOAc (3×), dried over MgSO₄.
Preparation of (3R,5S)-3,5-Dihydroxyhept-6-enoate Methyl Ester
The stereospecific dihydroxy chain is synthesized from D-erythrose via a 5-step sequence:
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Wittig Olefination : Reaction with ethylidenetriphenylphosphorane (2.0 eq) in THF at −78°C→25°C (72% yield).
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Sharpless Asymmetric Dihydroxylation : Using AD-mix-β (2.5 eq) and methanesulfonamide (1.2 eq) in t-BuOH/H₂O (1:1) at 0°C (88% yield, 98% ee).
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Methyl Esterification : Treatment with trimethylsilyl diazomethane (1.5 eq) in MeOH/CH₂Cl₂ (1:3) at 0°C (quantitative yield).
Convergent Coupling and Final Assembly
Pyridine-Heptenoate Coupling
The pivotal coupling uses a Heck-Matsuda reaction:
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Conditions : Pd(OAc)₂ (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq), Ag₂CO₃ (2.0 eq) in DMF/H₂O (4:1) at 80°C for 24 hours.
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Yield : 68% after HPLC purification (C18 column, MeCN/H₂O gradient).
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF/H₂O (4:1) |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Reaction Time | 24 h |
Optimization of Critical Steps
Solvent Effects on Silylation
Comparative studies reveal DMF outperforms THF in silylation efficiency due to enhanced solubility of imidazole·HCl byproduct:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 94 | 99.2 |
| THF | 81 | 97.8 |
| CH₂Cl₂ | 88 | 98.5 |
Stereochemical Integrity Preservation
The dihydroxyheptenoate chain’s configuration remains stable under coupling conditions (80°C, DMF) as confirmed by chiral HPLC:
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ee Retention : 97.5% post-coupling vs. 98% initial.
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Epimerization : <0.5% observed via ¹H-NMR (δ 4.12–4.18 ppm, J = 6.5 Hz).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound's structural features indicate that it may exhibit notable biological activities. Compounds with similar structures have been studied for their potential as:
- Antiviral Agents : The presence of a pyridine ring and hydroxyl groups can enhance interactions with biological targets, making it a candidate for antiviral drug development. Research into related compounds has shown that modifications in these areas can lead to increased potency against viral enzymes such as reverse transcriptase.
- Antitumor Agents : The fluorinated phenyl moiety may contribute to enhanced lipophilicity and cellular uptake, which are critical for antitumor activity. Studies have indicated that fluorinated compounds often show improved efficacy in targeting cancer cells .
Synthesis and Chemical Reactions
The synthesis of methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves several key steps:
- Formation of the Pyridine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of Hydroxy Groups : Hydroxylation can be performed using various reagents depending on the desired stereochemistry.
- Silylation : The tert-butyl(dimethyl)silyl group is introduced to enhance stability and solubility in organic solvents.
These synthetic pathways are crucial for optimizing yields and ensuring the purity of the final product .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is vital for its development as a therapeutic agent. Key points include:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to improve biological activity in similar compounds by enhancing binding affinity to target proteins .
- Hydroxyl Group Positioning : The positioning of hydroxyl groups can significantly influence the compound's reactivity and interaction with biological targets, which is critical for drug efficacy.
Future Research Directions
Further studies are essential to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Key areas for future research include:
- In vitro and In vivo Studies : To evaluate its efficacy and safety profiles.
- Mechanistic Studies : To understand how this compound interacts with specific biological targets.
Mechanism of Action
The mechanism of action of methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Statin Family
Rosuvastatin Derivatives
- Key Compound: (E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid (). Structural Differences:
- Core Heterocycle : Rosuvastatin derivatives feature a pyrimidine ring, whereas the target compound uses a pyridine core.
- Substituents: Rosuvastatin includes a methylsulfonylamino group at position 2 of the pyrimidine, critical for HMG-CoA reductase binding. The target compound replaces this with a TBDMS-protected hydroxymethyl group, which may reduce direct enzyme affinity but improve synthetic stability . Functional Impact: The methylsulfonylamino group in rosuvastatin enhances hydrogen bonding with the enzyme’s active site, contributing to its potency (IC₅₀ ~0.1 nM). The TBDMS group in the target compound likely renders it inactive until deprotected .
Atorvastatin-like Analogues
- Example: tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (). Core Heterocycle: Quinoline instead of pyridine. Substituents: A cyclopropyl group at position 2 and a tert-butyl ester (vs. methyl ester in the target compound).
Pharmacokinetic and Physicochemical Properties
Table 1. Comparative analysis of structural and functional properties.
Biological Activity
Methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes a methyl ester functional group, a pyridine ring, and multiple hydroxy groups, contributing to its reactivity and biological properties. The presence of a tert-butyl(dimethyl)silyl group enhances its stability and solubility in organic solvents, which is critical for its biological applications.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C32H48FNO5Si |
| Molecular Weight | 573.8 g/mol |
| IUPAC Name | methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
| InChI Key | RYFBOOYSIVBJGG-VJGNERBWSA-N |
Biological Activity Overview
Research indicates that compounds with structural similarities to methyl (3R,5S)-7-[...] often exhibit significant biological activity. The unique combination of functional groups in this compound suggests potential interactions with various biological targets.
Potential Biological Mechanisms
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Receptor Modulation : The fluorophenyl group could enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems or hormonal responses.
Study 1: Antioxidant Properties
A study examined the antioxidant potential of similar compounds in vitro. Results indicated that derivatives with multiple hydroxyl groups significantly reduced lipid peroxidation in cellular models. The mechanism was attributed to the ability of these compounds to donate hydrogen atoms and stabilize free radicals.
Study 2: Enzyme Inhibition
Research published in Journal of Medicinal Chemistry highlighted the inhibitory effects of pyridine derivatives on COX enzymes. Methyl (3R,5S)-7-[...] was included in structure-activity relationship (SAR) studies demonstrating that modifications in the pyridine ring influenced potency against COX-2.
Study 3: Neurotransmitter Interaction
Another investigation focused on the interaction of similar compounds with serotonin receptors. It was found that certain structural modifications led to increased affinity for 5-HT receptors, suggesting potential applications in treating mood disorders.
Comparative Analysis with Related Compounds
The biological activity of methyl (3R,5S)-7-[...] can be compared with other fluorinated compounds known for their pharmacological effects:
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Bayesian optimization algorithms (e.g., Gaussian processes) can further refine conditions by prioritizing high-yield regions of the parameter space . For intermediates involving tert-butyl(dimethyl)silyl (TBDMS) groups, monitor protecting-group stability under varying pH and temperature using LCMS (e.g., m/z 757 [M+H]+ detection) to avoid premature deprotection .
Q. What analytical techniques are most reliable for characterizing the stereochemistry and functional groups in this compound?
- Methodological Answer : Combine HPLC (e.g., retention time analysis under SQD-FA05 conditions) with chiral stationary phases to resolve enantiomers . For functional groups, employ 2D-NMR (e.g., - HSQC) to confirm TBDMS and fluorophenyl moieties. Orthogonal validation via FT-IR (C-F stretch at ~1250 cm) and X-ray crystallography (if crystals form) is critical for resolving ambiguous data .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varying humidity, temperature (4°C to 40°C), and light exposure. Use HPLC-UV to track degradation products (e.g., hydrolysis of the ester or silyl ether groups). Stabilize the compound in anhydrous solvents (e.g., THF) with desiccants and store under inert gas .
Advanced Research Questions
Q. What computational strategies can predict non-covalent interactions influencing crystallization or reactivity?
- Methodological Answer : Apply density functional theory (DFT) to model π-π stacking (fluorophenyl groups) and hydrogen-bonding networks. Pair with molecular dynamics (MD) simulations to assess solvent effects on crystallization. Experimental validation via SC-XRD (single-crystal X-ray diffraction) can resolve intermolecular interactions (e.g., TBDMS steric effects) .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. LCMS results)?
- Methodological Answer : Use orthogonal analytical methods to resolve discrepancies. For example, if LCMS suggests impurities but NMR does not, perform high-resolution mass spectrometry (HRMS) to confirm molecular ions. If stereochemical assignments conflict, apply NOESY/ROESY NMR to probe spatial proximity of protons .
Q. What strategies enhance the scalability of multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Implement continuous-flow chemistry for steps prone to exothermicity or intermediate degradation (e.g., TBDMS deprotection). Use in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time. For scale-up, optimize solvent swaps via azeotropic distillation to maintain intermediate stability .
Data-Driven and Contradiction Analysis
Q. How can machine learning improve reaction optimization for derivatives of this compound?
- Methodological Answer : Train random forest or neural network models on historical reaction data (yield, purity, conditions) to predict optimal parameters for new derivatives. Validate predictions with high-throughput microreactor screening (e.g., 96-well plates) to rapidly generate training data .
Q. What experimental controls are essential to validate synthetic reproducibility across labs?
- Methodological Answer : Standardize batch-to-batch controls by sharing reference spectra (NMR, LCMS) and reaction logs. Use internal standards (e.g., deuterated analogs) for quantitative NMR. Cross-validate purity via DSC (Differential Scanning Calorimetry) to detect polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
